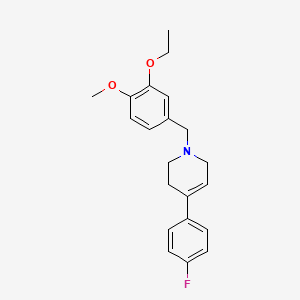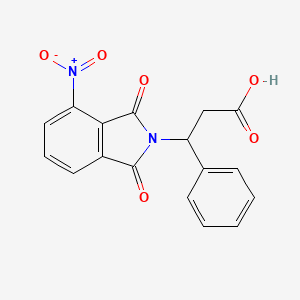![molecular formula C17H20N4O3 B5168072 methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, also known as MRS2578, is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Purinergic receptors are involved in various physiological processes, including neurotransmission, platelet aggregation, and immune response. The P2Y1 receptor is expressed in various tissues, including the central nervous system, platelets, and smooth muscle cells. MRS2578 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and immunology.
Mécanisme D'action
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. This compound blocks the activation of the P2Y1 receptor by extracellular nucleotides, thereby inhibiting downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In platelets, this compound inhibits ADP-induced platelet aggregation, which is a critical step in thrombosis and hemostasis. In smooth muscle cells, this compound inhibits vasoconstriction induced by extracellular nucleotides, which is involved in the regulation of blood pressure and blood flow. In neurons, this compound modulates synaptic transmission and plasticity, which are essential for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has several advantages for lab experiments, including its high selectivity for the P2Y1 receptor, its well-characterized pharmacological properties, and its availability from commercial sources. However, this compound also has some limitations, including its relatively low potency and its potential off-target effects on other purinergic receptors.
Orientations Futures
There are several future directions for the research on methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of purinergic signaling in various diseases, such as Alzheimer's disease, stroke, and cancer, and the exploration of the therapeutic potential of P2Y1 receptor antagonists in these diseases. Additionally, the use of this compound as a tool for studying purinergic signaling in various tissues and cell types could lead to a better understanding of the physiological and pathological roles of purinergic receptors.
Méthodes De Synthèse
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate can be synthesized using a multistep procedure involving the coupling of 2-(4-morpholinyl)-3-pyridinylmethylamine with methyl 6-bromo-2-pyridinecarboxylate, followed by the reaction with nicotinic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used extensively in various scientific research applications, including neuroscience, cardiovascular research, and immunology. In neuroscience, this compound has been used to study the role of purinergic signaling in synaptic transmission, plasticity, and neuroprotection. In cardiovascular research, this compound has been used to investigate the role of purinergic signaling in platelet aggregation, thrombosis, and vasodilation. In immunology, this compound has been used to study the role of purinergic signaling in inflammation, immune response, and autoimmune diseases.
Propriétés
IUPAC Name |
methyl 6-[(2-morpholin-4-ylpyridin-3-yl)methylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-17(22)14-4-5-15(20-12-14)19-11-13-3-2-6-18-16(13)21-7-9-24-10-8-21/h2-6,12H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKBGBTQCMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)

![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
